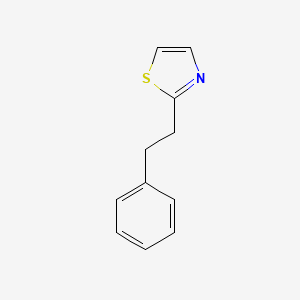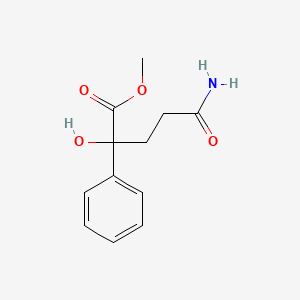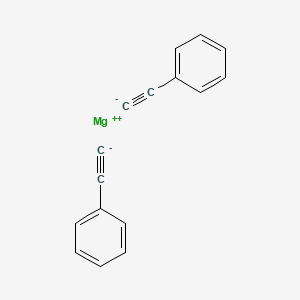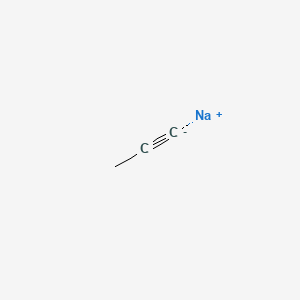
Sodium propynylide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium propynylide, also known as sodium 1-propyn-1-ide, is an organosodium compound with the molecular formula CH₃C≡CNa. It is a derivative of propyne and is characterized by the presence of a sodium atom bonded to a carbon-carbon triple bond. This compound is of significant interest in organic chemistry due to its reactivity and utility in various synthetic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium propynylide is typically synthesized through the deprotonation of propyne (CH₃C≡CH) using a strong base such as sodium amide (NaNH₂) in a solvent like liquid ammonia or ether. The reaction proceeds as follows: [ \text{CH₃C≡CH} + \text{NaNH₂} \rightarrow \text{CH₃C≡CNa} + \text{NH₃} ] This method leverages the acidity of the terminal alkyne hydrogen, which is sufficiently acidic to be deprotonated by sodium amide .
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized conditions required. similar principles apply, with large-scale reactions being conducted in controlled environments to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium propynylide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in S_N2 reactions, displacing halide ions from primary alkyl halides to form more substituted alkynes. [ \text{CH₃C≡CNa} + \text{C₂H₅Br} \rightarrow \text{CH₃C≡CC₂H₅} + \text{NaBr} ]
Addition Reactions: this compound can participate in addition reactions with electrophiles, leading to the formation of various substituted products.
Common Reagents and Conditions: Typical reagents include alkyl halides for substitution reactions and various electrophiles for addition reactions. The reactions are often conducted in polar aprotic solvents to stabilize the ionic intermediates.
Major Products: The major products of these reactions are substituted alkynes, which can be further functionalized for use in complex organic syntheses .
Applications De Recherche Scientifique
Sodium propynylide has several applications in scientific research, particularly in the fields of organic synthesis and materials science:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: this compound is employed in the preparation of advanced materials, such as conductive polymers and nanomaterials, due to its ability to introduce alkyne functionalities.
Mécanisme D'action
The reactivity of sodium propynylide is primarily due to the presence of the negatively charged carbon atom, which acts as a strong nucleophile. This nucleophilic character allows it to participate in various substitution and addition reactions, forming new carbon-carbon bonds and enabling the construction of complex molecular architectures .
Comparaison Avec Des Composés Similaires
Sodium acetylide (HC≡CNa): Similar in structure but with a hydrogen atom instead of a methyl group.
Lithium propynylide (CH₃C≡CLi): Similar in reactivity but with lithium instead of sodium.
Uniqueness: Sodium propynylide is unique due to its specific reactivity profile, which is influenced by the presence of the sodium ion. This makes it particularly useful in certain synthetic applications where other alkynylides might not be as effective .
Propriétés
Numéro CAS |
10486-71-2 |
|---|---|
Formule moléculaire |
C3H3Na |
Poids moléculaire |
62.05 g/mol |
Nom IUPAC |
sodium;prop-1-yne |
InChI |
InChI=1S/C3H3.Na/c1-3-2;/h1H3;/q-1;+1 |
Clé InChI |
DRVUSWMNSHIXEP-UHFFFAOYSA-N |
SMILES canonique |
CC#[C-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


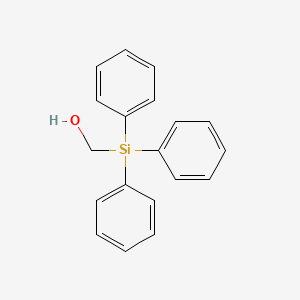
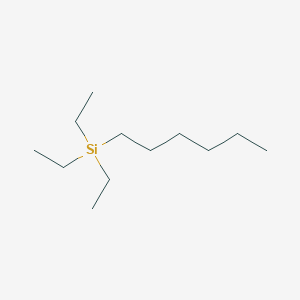
![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)
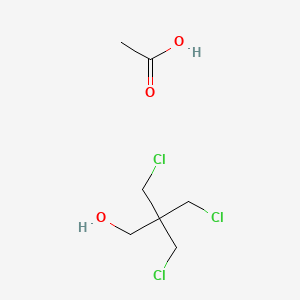
![(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane](/img/structure/B14712894.png)
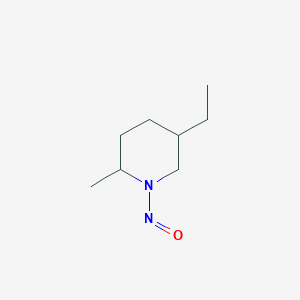
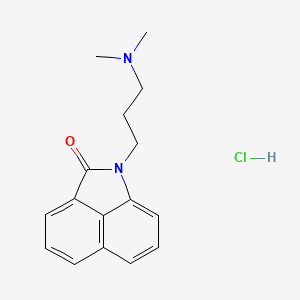
![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)
![Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B14712918.png)
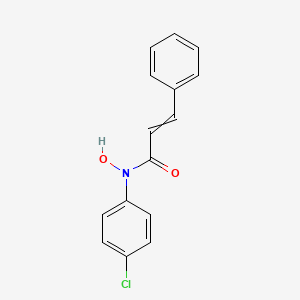
![1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]](/img/structure/B14712926.png)
